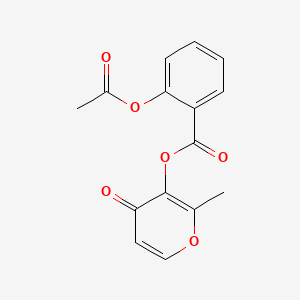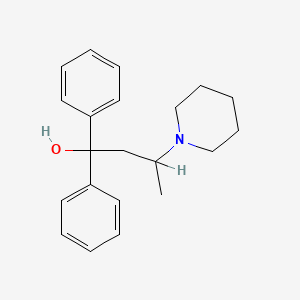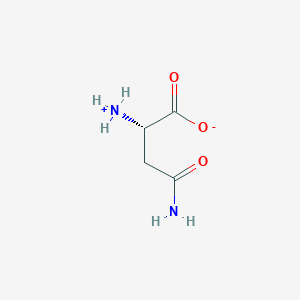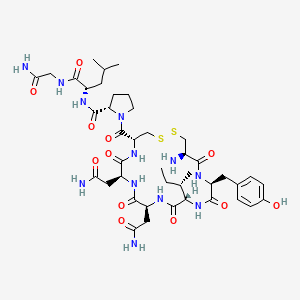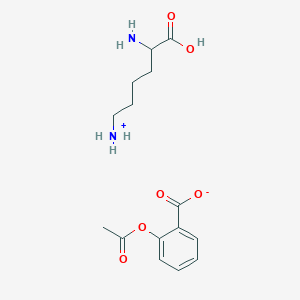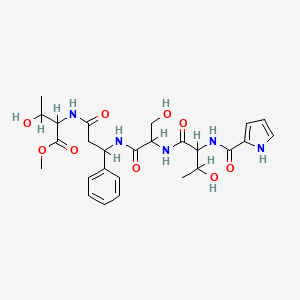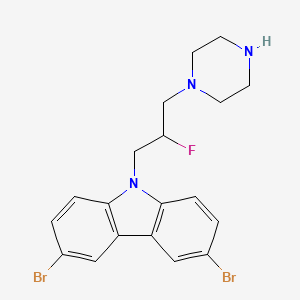
3,6-dibromo-9-(2-fluoro-3-(piperazin-1-yl)propyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brain-specific angiogenesis inhibitor 2 is a protein that in humans is encoded by the BAI2 gene. It is a member of the adhesion-GPCR family of receptors. BAI2 and BAI3 are similar to BAI1 in structure, have similar tissue specificities and may also play a role in angiogenesis.
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships in Medicinal Chemistry
Research on rimcazole analogues, including the 3,6-dibromo-9H-carbazole structure, reveals their significance in understanding the interactions with dopamine transporters and sigma receptors. These compounds help in elucidating the neurochemical mechanisms underlying the attenuation of cocaine's effects, which is crucial for developing treatments for cocaine addiction and related disorders (Husbands et al., 1999).
Antibacterial and Antifungal Applications
Novel carbazole derivatives, including those related to the compound , have shown significant antibacterial and antifungal activities. This indicates their potential as therapeutic agents in treating infections caused by various bacteria and fungi (Sharma, Kumar, Pathak, 2014).
Cancer Research and Treatment
Carbazole derivatives have been studied for their potential in cancer treatment. Compounds like 3,6-dibromo-9H-carbazole have been found to trigger apoptosis in transformed culture cells and inhibit mitotic kinesin Eg5, indicating their possible role in developing new cancer therapies (Okumura et al., 2006).
Electrochromic Materials
Research has been conducted on soluble high coloration efficiency electrochromic polymers based on (N-phenyl)carbazole, which includes structures similar to 3,6-dibromo-9H-carbazole. These studies are significant for the development of advanced materials with applications in display technologies and smart windows (Zhang, Liu, Hou, Niu, 2019).
Topoisomerase Inhibition in Chemotherapy
Carbazole derivatives have been synthesized and evaluated for their role in inhibiting human topoisomerase II, a crucial aspect in chemotherapy for treating breast cancer. This research provides insights into the development of more effective and less toxic chemotherapeutic agents (Saturnino et al., 2018).
Eigenschaften
CAS-Nummer |
335166-36-4 |
|---|---|
Produktname |
3,6-dibromo-9-(2-fluoro-3-(piperazin-1-yl)propyl)-9H-carbazole |
Molekularformel |
C19H20Br2FN3 |
Molekulargewicht |
469.2 g/mol |
IUPAC-Name |
3,6-dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole |
InChI |
InChI=1S/C19H20Br2FN3/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)25(18)12-15(22)11-24-7-5-23-6-8-24/h1-4,9-10,15,23H,5-8,11-12H2 |
InChI-Schlüssel |
BSTYITXHUQTYBA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F |
Kanonische SMILES |
C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BAI2; BAI 2; BAI-2; Brain-specific angiogenesis inhibitor 2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide](/img/structure/B1667628.png)
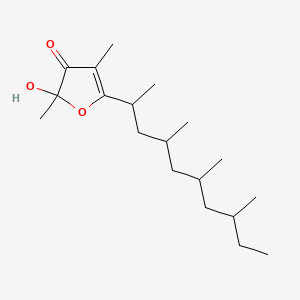
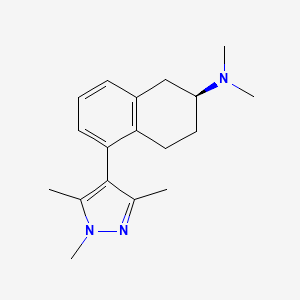
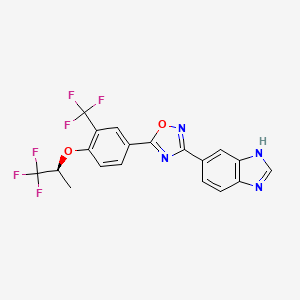
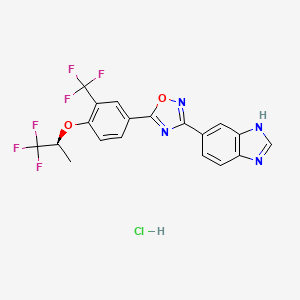
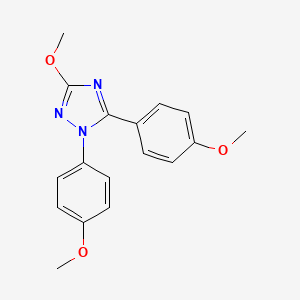
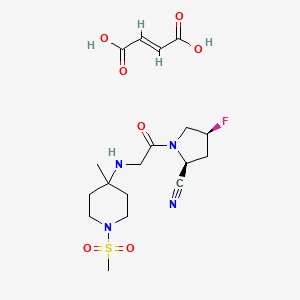
![4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide](/img/structure/B1667640.png)
